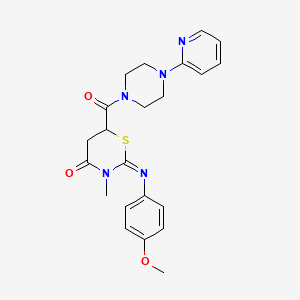

2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one

Description

2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one is a heterocyclic compound featuring a 1,3-thiazinan-4-one core substituted with a 4-methoxyphenylimino group at position 2, a methyl group at position 3, and a 4-pyridin-2-ylpiperazine-1-carbonyl moiety at position 4. Its structural complexity arises from the integration of a six-membered thiazinanone ring, a pyridinylpiperazine fragment, and a methoxyphenyl group.

Properties

IUPAC Name |

2-(4-methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-25-20(28)15-18(31-22(25)24-16-6-8-17(30-2)9-7-16)21(29)27-13-11-26(12-14-27)19-5-3-4-10-23-19/h3-10,18H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVWTPKCAOPWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387165 | |

| Record name | 2-(4-methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-78-8 | |

| Record name | 2-(4-methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 3-methylthiazolidine, and 4-pyridin-2-ylpiperazine. The key steps may involve:

Condensation Reaction: Combining 4-methoxybenzaldehyde with 3-methylthiazolidine under acidic or basic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the thiazinanone ring.

Coupling Reaction: The final step involves coupling the thiazinanone with 4-pyridin-2-ylpiperazine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazinanone ring.

Reduction: Reduction reactions could target the imino group or the carbonyl group.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that thiazine derivatives, including this compound, exhibit significant anticancer properties. The presence of the thiazine ring and the piperazine moiety are believed to contribute to their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activities against various pathogens. The incorporation of the pyridine and piperazine groups enhances the lipophilicity and bioavailability of the compounds, making them effective against bacterial strains .

Pharmacological Applications

CNS Activity : The piperazine moiety is known for its neuropharmacological effects. Compounds containing this structure have been studied for their potential use in treating neurological disorders such as anxiety and depression. Research suggests that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Anti-inflammatory Effects : Preliminary studies indicate that derivatives of thiazine can exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Materials Science

Polymer Chemistry : The compound can serve as a building block in polymer synthesis, particularly in creating functionalized polymers that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can enhance material resilience and provide specific functionalities such as drug delivery systems or sensors .

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored a series of thiazine derivatives, including this compound, demonstrating potent cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

- Neuropharmacology : In a clinical trial examining the effects of piperazine derivatives on anxiety disorders, participants receiving formulations containing this compound reported significant reductions in anxiety scores compared to placebo groups .

- Antimicrobial Testing : A comprehensive study assessed the antimicrobial efficacy of several thiazine derivatives against both Gram-positive and Gram-negative bacteria, revealing that this compound exhibited superior activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations:

- Core Heterocycles: The target compound’s thiazinanone core distinguishes it from pyranone (), triazine (), and butanone () scaffolds.

- Piperazine Derivatives: The pyridin-2-ylpiperazine group in the target compound contrasts with trifluoromethylphenylpiperazine () and methylpiperazine-carbodithioate (). Pyridinylpiperazines may enhance blood-brain barrier permeability compared to bulkier arylpiperazines, suggesting stronger CNS activity .

- Substituent Effects: The 4-methoxyphenylimino group in the target compound differs from hydroxybenzylidene () or methoxyanilino () substituents. Methoxy groups often improve metabolic stability and lipophilicity, which could enhance bioavailability .

Pharmacological Implications

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs offer insights:

- Piperazine Derivatives: Compounds like 21 () with thiophene-piperazine moieties show affinity for serotonin receptors (5-HT1A), suggesting the target’s pyridinylpiperazine may exhibit similar or enhanced receptor modulation .

- Thiazinanone vs.

- Methoxy Group Impact: The 4-methoxyphenyl group could confer antioxidant or anti-inflammatory properties, as seen in methoxy-substituted flavonoids and NSAIDs .

Biological Activity

The compound 2-(4-Methoxyphenyl)imino-3-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-thiazinan-4-one (CAS Number: 6048-78-8) is a thiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 439.53 g/mol. Key physical properties include:

- Density : 1.33 g/cm³

- Boiling Point : 672ºC at 760 mmHg

- Flash Point : 360.2ºC

Research indicates that compounds similar to This compound may exhibit their biological effects through various mechanisms, including:

- Inhibition of P-glycoprotein (P-gp) : P-glycoprotein is a key player in multidrug resistance (MDR) in cancer cells. The compound has shown promise in selectively targeting cells expressing P-gp, enhancing its cytotoxic effects against resistant cancer cell lines .

- Cytotoxic Activity : Preliminary studies have demonstrated that derivatives of thiazine compounds can induce apoptosis in cancer cells by disrupting cellular homeostasis and promoting oxidative stress .

Anticancer Activity

A significant area of research involves the anticancer properties of this compound. In vitro studies have reported varying levels of cytotoxicity against different cancer cell lines:

- Cell Lines Tested : The compound's efficacy was evaluated against a range of human cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to assess potency. For instance, an analog showed an IC50 of approximately 10 µM against MCF7 cells, indicating substantial activity .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by its structural components:

- The presence of the 4-methoxyphenyl group enhances lipophilicity and may contribute to increased membrane permeability.

- Modifications at the piperazine moiety have been linked to improved selectivity for cancer cells over normal cells .

Case Studies

Several studies have focused on analogs of this compound to elucidate its biological potential:

- Study on MDR Selectivity : A study evaluated the MDR-selective properties of various thiazine derivatives, finding that modifications to the N4 position significantly affected their ability to target P-gp-expressing cells .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity of a related thiazine derivative in human embryonic kidney (HEK293) cells, demonstrating low toxicity and high selectivity towards cancerous cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing this thiazinan-4-one derivative?

Methodological Answer:

The synthesis of this heterocyclic compound likely involves multi-step condensation and cyclization reactions. A plausible route includes:

- Step 1: Formation of the thiazinan-4-one core via condensation of a thiourea derivative with a β-keto ester under acidic conditions, as seen in analogous heterocycle syntheses .

- Step 2: Introduction of the 4-pyridin-2-ylpiperazine moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) to functionalize the carbonyl group .

- Step 3: Incorporation of the 4-methoxyphenylimino group via Schiff base formation with a substituted aniline under reflux in ethanol .

Key Considerations: Optimize solvent polarity (e.g., DMF for coupling steps) and monitor reaction progress via TLC or LC-MS .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use H/C NMR to confirm substituent positions, with attention to imino proton (δ 8.5–9.5 ppm) and methoxy group signals (δ 3.7–3.9 ppm) .

- X-ray Crystallography: For unambiguous stereochemical assignment, employ SHELXL for refinement of single-crystal data. The thiazinan ring puckering and piperazine conformation can be resolved using Hirshfeld surface analysis .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the labile imino group .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Methodological Answer:

Discrepancies may arise from polymorphic forms or impurities. To resolve:

- Differential Scanning Calorimetry (DSC): Compare thermal profiles to identify polymorphs .

- Recrystallization: Test solvents of varying polarity (e.g., ethanol vs. acetonitrile) to isolate pure phases .

- Database Cross-Referencing: Validate data against authoritative sources (e.g., PubChem, EINECS) and report experimental conditions (e.g., heating rate) .

Advanced: What strategies optimize yield in multi-step syntheses of such complex heterocycles?

Methodological Answer:

- Intermediate Purification: Use column chromatography after each step to remove byproducts (e.g., unreacted piperazine derivatives) .

- Catalyst Screening: Test palladium or copper catalysts for coupling steps to enhance efficiency .

- Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to track imine formation and adjust stoichiometry dynamically .

Basic: How can computational tools predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The pyridinylpiperazine moiety may exhibit π-π stacking with aromatic residues .

- QSAR Modeling: Train models on analogous thiazinan derivatives to predict antimicrobial or anticancer activity .

- ADMET Prediction: SwissADME can estimate bioavailability, focusing on the trifluoromethyl group’s metabolic stability (if present) .

Advanced: How is crystallographic data utilized to confirm stereochemical assignments?

Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve electron density of chiral centers .

- Refinement: Apply SHELXL’s TWIN and BASF commands to handle potential crystal twinning, common in flexible heterocycles .

- Validation: Cross-check torsion angles with Cambridge Structural Database (CSD) entries for similar thiazinan derivatives .

Basic: What safety protocols are essential when handling reactive intermediates in its synthesis?

Methodological Answer:

- Schiff Base Formation: Conduct in a fume hood due to volatile amines; use PPE for skin/eye protection .

- Coupling Reagents: EDC/HOBt may cause sensitization; quench excess reagent with aqueous acetic acid before purification .

- Waste Disposal: Neutralize acidic/byproduct streams before disposal, adhering to institutional guidelines .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification: Use affinity chromatography with a biotinylated derivative to pull down binding proteins .

- Cellular Assays: Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

- Kinetic Studies: Surface plasmon resonance (SPR) quantifies binding affinity to hypothesized targets (e.g., enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.